1-Methyl(diphenyl)silyloxypentane
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Overview
Description
1-Methyl(diphenyl)silyloxypentane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl(diphenyl)silyloxypentane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 1-chloropentane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl(diphenyl)silyloxypentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Methyl(diphenyl)silyloxypentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 1-Methyl(diphenyl)silyloxypentane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, influencing the compound’s reactivity and stability. The phenyl groups provide aromaticity, which can enhance interactions with biological molecules and improve the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Diphenylsilane: Lacks the pentane chain, making it less flexible.
1-Methyl(diphenyl)silane: Similar structure but without the oxygen atom, affecting its reactivity.
Pentamethylsilane: Contains five methyl groups instead of phenyl groups, altering its chemical properties.
Uniqueness: 1-Methyl(diphenyl)silyloxypentane is unique due to its combination of a silicon-oxygen bond, phenyl groups, and a pentane chain. This structure provides a balance of flexibility, stability, and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
58657-47-9 |
---|---|
Molecular Formula |
C18H24OSi |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
methyl-pentoxy-diphenylsilane |
InChI |
InChI=1S/C18H24OSi/c1-3-4-11-16-19-20(2,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,3-4,11,16H2,1-2H3 |
InChI Key |
GOSNMMVIQUVNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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